2-Ethyl-1,4-dimethoxybenzene

Beschreibung

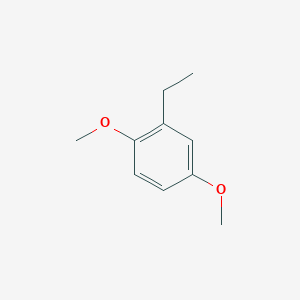

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZCWRYUYQRBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343777 | |

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-08-2 | |

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Leading to 2 Ethyl 1,4 Dimethoxybenzene

Direct Synthesis Approaches for 2-Ethyl-1,4-dimethoxybenzene

Direct synthesis methods aim to introduce the ethyl group in a single key step onto the pre-existing 1,4-dimethoxybenzene (B90301) molecule. Electrophilic aromatic substitution reactions are the cornerstone of this approach.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry for the functionalization of aromatic rings. ccsf.edu In the context of synthesizing this compound, an electrophilic ethyl group source is reacted with 1,4-dimethoxybenzene. The reaction proceeds through the attack of the electron-rich aromatic ring on the electrophile, followed by the restoration of aromaticity. The methoxy (B1213986) groups on the benzene (B151609) ring are activating and ortho-, para-directing, which influences the position of the incoming ethyl group.

The Friedel-Crafts alkylation is a classic and widely used method for the C-alkylation of aromatic compounds. ccsf.eduumkc.edu This reaction typically involves the use of an alkyl halide (e.g., ethyl bromide or ethyl chloride) or an alcohol (e.g., ethanol) as the alkylating agent, in the presence of a Lewis acid or a strong Brønsted acid catalyst. mnstate.edumiracosta.edu

The mechanism of the Friedel-Crafts alkylation for the synthesis of this compound involves the following key steps:

Generation of the Electrophile: The catalyst activates the ethylating agent to generate a potent electrophile.

With an ethyl halide , a Lewis acid catalyst like aluminum chloride (AlCl₃) coordinates with the halogen, polarizing the C-X bond and generating a partial or full positive charge on the ethyl group, or a discrete ethyl cation (CH₃CH₂⁺). umkc.edumnstate.edu

With ethanol (B145695) , a strong acid catalyst such as sulfuric acid (H₂SO₄) protonates the hydroxyl group, forming a good leaving group (H₂O). Subsequent loss of water generates the ethyl cation. mnstate.edumiracosta.edu

Electrophilic Attack: The electron-rich π-system of the 1,4-dimethoxybenzene ring acts as a nucleophile and attacks the ethyl electrophile. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. quizlet.com

Deprotonation and Rearomatization: A weak base, such as the counter-ion of the catalyst (e.g., [AlCl₃Br]⁻) or a solvent molecule, abstracts a proton from the carbon atom bearing the new ethyl group. This step restores the aromaticity of the ring, yielding the final product, this compound. umkc.edu

Selectivity: The two methoxy groups in 1,4-dimethoxybenzene are strongly activating and direct incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a methoxy group, substitution is directed to the positions ortho to the methoxy groups (positions 2, 3, 5, and 6). Due to the symmetry of the starting material, these four positions are equivalent. Therefore, the primary product expected is this compound. However, steric hindrance between the incoming ethyl group and the adjacent methoxy group can influence the reaction rate.

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation . ccsf.edumnstate.edu The introduction of an electron-donating alkyl group further activates the aromatic ring, making the product more reactive than the starting material. This can lead to the addition of multiple ethyl groups to the ring. Controlling the reaction conditions is crucial to favor mono-ethylation.

The yield and purity of this compound obtained from Friedel-Crafts alkylation are highly dependent on the specific reaction conditions employed. Key parameters that must be carefully controlled include the choice of catalyst, solvent, temperature, and the ratio of reactants.

| Parameter | Influence on Reaction | Typical Conditions for Alkylation of Dimethoxybenzenes |

| Catalyst | The choice and amount of catalyst are critical. Stronger Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) increase the reaction rate but can also promote side reactions like polyalkylation and rearrangement (though rearrangement is not an issue for the ethyl group). | Lewis acids such as AlCl₃, FeCl₃, or Brønsted acids like H₂SO₄ are commonly used. umkc.edumercer.edu |

| Ethylating Agent | Ethyl halides (bromide, chloride) or ethanol can be used. The choice may depend on cost, availability, and reactivity. | Ethyl bromide or ethanol are common choices. |

| Solvent | The solvent can influence the solubility of reactants and the activity of the catalyst. Inert solvents like nitrobenzene (B124822) or carbon disulfide are sometimes used for Friedel-Crafts reactions. In some cases, an excess of the aromatic substrate can serve as the solvent. | Often, the reaction is carried out in a solvent like glacial acetic acid, especially when using an alcohol as the alkylating agent with a strong acid catalyst. mercer.edunih.gov |

| Temperature | Lower temperatures generally favor mono-alkylation and reduce the formation of byproducts. Friedel-Crafts reactions are often carried out at or below room temperature. mercer.edunih.gov | Reactions are typically conducted at low temperatures, often in an ice bath, to control the exothermic nature of the reaction and improve selectivity. mercer.edunih.gov |

| Reactant Ratio | Using a molar excess of the aromatic substrate (1,4-dimethoxybenzene) relative to the ethylating agent can help to minimize polyalkylation by increasing the probability that the electrophile will react with the starting material rather than the more reactive mono-alkylated product. | A stoichiometric excess of 1,4-dimethoxybenzene is often employed. |

Careful optimization of these conditions is necessary to achieve a high yield of this compound while minimizing the formation of di- and poly-ethylated products and other potential side reactions. Purification of the final product is typically achieved through techniques such as distillation or chromatography.

Other Substitution Reactions Employed in this compound Synthesis (e.g., Williamson Ether Synthesis for methoxy groups if starting from ethylhydroquinone)

An alternative direct synthesis strategy involves the formation of the ether linkages after the ethyl group is already in place on the aromatic ring. If 2-ethylhydroquinone is available as a starting material, the two methoxy groups can be introduced via the Williamson ether synthesis.

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via an Sₙ2 reaction between an alkoxide and an alkyl halide or another substrate with a good leaving group. In the context of synthesizing this compound from 2-ethylhydroquinone, the reaction would involve the following steps:

Deprotonation of 2-ethylhydroquinone: A strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), is used to deprotonate the two hydroxyl groups of 2-ethylhydroquinone, forming the corresponding disodium (B8443419) salt (a bis-phenoxide).

Nucleophilic Substitution: The resulting bis-phenoxide then acts as a nucleophile and reacts with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The phenoxide oxygen atoms attack the methyl group, displacing the iodide or sulfate leaving group in an Sₙ2 reaction. This step is performed twice to methylate both hydroxyl groups.

Indirect Synthetic Routes and Precursor Utilization for this compound

Indirect synthetic routes involve the modification of a pre-existing molecule that already contains some of the desired structural features of this compound.

Modification of Existing Dimethoxybenzene Scaffolds

This approach focuses on introducing the ethyl group onto a 1,4-dimethoxybenzene ring through a sequence of reactions that does not involve a direct Friedel-Crafts alkylation with an ethylating agent. One such multi-step sequence could be:

Friedel-Crafts Acylation: 1,4-dimethoxybenzene can be acylated with an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction introduces an acetyl group (-COCH₃) onto the aromatic ring, forming 2-acetyl-1,4-dimethoxybenzene. Friedel-Crafts acylation is generally preferred over alkylation in many synthetic applications because the deactivating nature of the acyl group prevents poly-acylation, and the acylium ion electrophile does not undergo rearrangement.

Reduction of the Ketone: The carbonyl group of the resulting 2-acetyl-1,4-dimethoxybenzene can then be reduced to a methylene (B1212753) group (-CH₂-) to form the desired ethyl group. Several methods are available for this reduction, including:

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl).

Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene (B1197577) glycol.

This two-step acylation-reduction sequence provides an alternative and often more controllable method for introducing an ethyl group onto the 1,4-dimethoxybenzene scaffold compared to direct Friedel-Crafts alkylation.

Precursor Compounds and Their Conversion Pathways to this compound

The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. This foundational precursor, also known as hydroquinone (B1673460) dimethyl ether, serves as the aromatic nucleophile in the reaction. The conversion pathway involves the introduction of an ethyl group onto the benzene ring, a process that requires an electrophilic ethylating agent and a catalyst to facilitate the substitution.

Key Precursors:

1,4-Dimethoxybenzene: The aromatic substrate. The two methoxy groups are strongly activating and direct incoming electrophiles to the ortho positions, as the para position is already substituted.

Ethylating Agents: A source for the electrophilic ethyl group is required. Common laboratory and industrial ethylating agents include:

Ethyl Halides (e.g., Ethyl Bromide, Ethyl Chloride): These are used in conjunction with a Lewis acid catalyst.

Ethanol or Ethene: In the presence of a strong Brønsted acid like sulfuric acid, these can serve as precursors to the ethyl carbocation or a related electrophilic species youtube.comyoutube.com.

Diethyl Sulfate: Analogous to dimethyl sulfate used in methylation reactions, this can also serve as an ethyl source guidechem.com.

The general conversion pathway follows the archetypal mechanism of electrophilic aromatic substitution. The catalyst first activates the ethylating agent to generate a potent electrophile (e.g., an ethyl carbocation or a polarized complex). The electron-rich 1,4-dimethoxybenzene ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final this compound product youtube.comyoutube.com.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound is a classic example of an electrophilic aromatic substitution reaction, the mechanism of which has been extensively studied. The reaction proceeds through the generation of an electrophile that is subsequently attacked by the electron-rich aromatic ring of 1,4-dimethoxybenzene youtube.com.

For instance, when using an alcohol like ethanol in the presence of sulfuric acid, the acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The departure of water generates an ethyl carbocation, which then serves as the active electrophile in the substitution reaction youtube.comyoutube.com.

Elucidation of Reaction Mechanisms via Spectroscopic and Chromatographic Methods

The progress and outcome of the synthesis of this compound are routinely monitored and confirmed using a suite of modern analytical techniques. Spectroscopic and chromatographic methods are indispensable for elucidating the reaction mechanism, identifying products, and assessing purity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for unambiguous structure determination. mdpi.comresearchgate.net

¹H NMR: The spectrum of the product would confirm the presence of the ethyl group (a characteristic triplet and quartet), the two methoxy groups (singlets), and the protons on the aromatic ring, whose splitting pattern and chemical shifts would confirm the 1,2,4,5-substitution pattern.

¹³C NMR: This technique provides information on the carbon skeleton, with distinct signals for the ethyl carbons, methoxy carbons, and the aromatic carbons, further verifying the regiochemistry of the substitution.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The formation of the product would be indicated by the appearance of C-H stretching and bending vibrations associated with the new ethyl group, alongside the characteristic C-O stretching of the methoxy ethers and absorptions related to the substituted benzene ring mdpi.comresearchgate.net.

Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming the addition of an ethyl group to the 1,4-dimethoxybenzene precursor nih.gov.

Chromatographic Methods:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to separate the components of the reaction mixture. They are vital for monitoring the consumption of starting materials and the formation of the product over time. By comparing retention times with authentic standards, the identity and purity of the synthesized this compound can be determined sielc.comacs.org. These methods are also scalable and can be adapted for preparative separation to isolate impurities sielc.com.

Role of Catalysts, Solvents, and Steric Hindrance in Synthetic Outcomes

Catalysts: The choice of catalyst is pivotal and depends on the ethylating agent.

Lewis Acids: For ethyl halides, Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly employed. They function by coordinating to the halogen, which polarizes the carbon-halogen bond and generates a more electrophilic species.

Brønsted Acids: When using ethanol or ethene, strong Brønsted acids such as sulfuric acid (H₂SO₄) or phosphoric acid are used to generate the ethyl carbocation mnstate.edunih.gov.

Solvents: The solvent can influence the reaction's efficiency and selectivity. While some Friedel-Crafts reactions are performed neat, solvents are often used to control temperature and dissolve reactants. The polarity of the solvent can affect the stability of the charged intermediates in the reaction, thereby influencing the reaction rate acs.org.

Steric Hindrance: Steric effects play a significant role in determining the regioselectivity of the reaction. The methoxy groups on the 1,4-dimethoxybenzene ring, while electronically directing to the ortho positions, also present a degree of steric bulk. However, the ethyl group is relatively small, allowing substitution to occur at the ortho position. In cases involving bulkier alkyl groups, such as a tert-butyl group, steric hindrance becomes a much more dominant factor, potentially leading to di-substitution being sterically inhibited mnstate.edursc.org.

Regioselectivity and Stereoselectivity in the Formation of this compound

The substitution pattern of the final product is a direct consequence of the directing effects of the substituents on the starting aromatic ring.

Regioselectivity: The synthesis of this compound is a highly regioselective process. The two methoxy groups on the 1,4-dimethoxybenzene ring are powerful activating, ortho-, para- directing groups due to their ability to donate electron density to the ring via resonance. Since the para position relative to each methoxy group is already occupied by the other methoxy group, electrophilic attack is directed exclusively to the four equivalent ortho positions. The addition of one ethyl group at any of these positions leads to the formation of a single product: this compound. The strong activating nature of the methoxy groups ensures that the reaction proceeds under relatively mild conditions youtube.com.

Stereoselectivity: In the specific reaction to form this compound from 1,4-dimethoxybenzene and a simple ethylating agent, no new chiral centers are created. Therefore, issues of stereoselectivity are not applicable in this context.

Comparative Analysis of Synthetic Efficiency and Scalability for this compound

The choice of a synthetic route for this compound on a larger scale depends on a comparative analysis of factors like yield, cost of reagents, reaction conditions, safety, and environmental impact. The classic Friedel-Crafts alkylation, while effective, has several variations that present different advantages and disadvantages for scalability.

| Synthetic Method | Ethylating Agent | Catalyst | Typical Yield | Advantages | Disadvantages | Scalability Issues |

| Friedel-Crafts Alkylation | Ethyl Halide (e.g., C₂H₅Br) | Lewis Acid (e.g., AlCl₃) | Moderate to High | Well-established; effective for many substrates. | Catalyst is moisture-sensitive and required in stoichiometric amounts; generates corrosive HCl gas; catalyst disposal. | Handling large quantities of AlCl₃; managing HCl off-gas; potential for polyalkylation. |

| Friedel-Crafts Alkylation | Ethanol | Brønsted Acid (e.g., H₂SO₄) | Moderate | Inexpensive and readily available reagents nih.gov. | Requires strong, corrosive acids; potential for side reactions like ether formation; water is a byproduct. | Management of large volumes of corrosive acid; product separation from the acid. |

| Alkylation with Ethene | Ethene | Solid Acid Catalyst (e.g., Zeolites) | High | Ethene is a cheap feedstock; catalysts are reusable and less corrosive dntb.gov.ua. | Requires higher temperatures and pressures; potential for catalyst deactivation. | High capital cost for high-pressure reactors; catalyst lifetime and regeneration. |

| Enzymatic Alkylation | - | "Ene"-reductase | Variable | Green and sustainable; high selectivity under mild conditions acs.orgacs.org. | Enzyme stability and cost; lower space-time yields compared to traditional methods. | Enzyme production and immobilization; reactor design for biocatalysis; substrate scope may be limited. |

For industrial-scale production, methods utilizing heterogeneous catalysts like zeolites are often preferred due to their reusability, reduced waste generation, and easier product separation, aligning with the principles of green chemistry dntb.gov.ua. While enzymatic methods are promising, they are currently less mature for bulk chemical production compared to established catalytic processes acs.orgacs.org. The traditional methods using Lewis or Brønsted acids remain prevalent in laboratory settings due to their simplicity and the wide availability of reagents mnstate.edunih.gov.

Computational and Theoretical Investigations of 2 Ethyl 1,4 Dimethoxybenzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) Applied to 2-Ethyl-1,4-dimethoxybenzene

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules like this compound. researchgate.net DFT calculations can predict various molecular characteristics, including electronic structure, electrostatic potential, and reactivity. researchgate.netsemanticscholar.org These calculations are instrumental in understanding the behavior of dimethoxybenzene derivatives in different applications. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Energy Gaps

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capability. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical reactivity and stability. semanticscholar.orgresearchgate.net

A smaller energy gap generally suggests higher reactivity and lower stability. researchgate.net For instance, the calculated HOMO-LUMO gap for a related dimethoxybenzene derivative, mimosifoliol, is 5.29 eV, indicating a stable and biologically active compound. semanticscholar.org In a study of poly(carbazole-co-1,4-dimethoxybenzene) polymers, the HOMO-LUMO gaps were found to be around 3.82 eV, suggesting no significant intramolecular charge transfer. mdpi.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Dimethoxybenzene Derivative (mimosifoliol)

| Parameter | Value |

| HOMO Energy | -5.74 eV |

| LUMO Energy | -0.45 eV |

| Energy Gap (ΔE) | 5.29 eV |

| Chemical Potential (µ) | -3.1857 eV |

| Global Hardness (η) | 5.1132 eV |

| Electrophilicity (ω) | 0.9924 eV |

| Electronegativity (χ) | 3.1857 eV |

| Softness (S) | 0.0978 eV |

Data sourced from a study on mimosifoliol, a related dimethoxybenzene derivative. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping of this compound

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. semanticscholar.org The MEP map uses a color scale to represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. semanticscholar.orgnsf.gov

In dimethoxybenzene derivatives, the MEP can reveal which parts of the molecule are more likely to act as hydrogen bond donors or acceptors. researchgate.net For example, in one study, the MEP analysis showed that one dimethoxybenzene derivative was more electrophilic and a hydrogen bond donor, while another was more nucleophilic and a strong hydrogen bond acceptor. researchgate.net This information is critical for understanding intermolecular interactions. nsf.gov

Reactivity Descriptors and Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are used within the framework of DFT to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. semanticscholar.org These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. semanticscholar.org This analysis helps in predicting the regioselectivity of chemical reactions. scirp.org

For instance, in the electrophilic aromatic substitution of 1,2-dimethoxybenzene (B1683551), Fukui functions and related descriptors like Parr functions can predict that the reaction will preferentially occur at the para position. scirp.orgresearchgate.net These computational tools provide a theoretical basis for understanding and predicting the outcomes of reactions involving dimethoxybenzene derivatives. scirp.org

Reaction Mechanism Elucidation for this compound Reactions through Intrinsic Reaction Coordinate (IRC) Studies

Intrinsic Reaction Coordinate (IRC) calculations are employed to map out the pathway of a chemical reaction, connecting reactants, transition states, and products. researchgate.netresearchgate.net This method provides a detailed understanding of the reaction mechanism by confirming that a calculated transition state indeed connects the intended reactants and products. researchgate.net

Conformational Analysis and Thermodynamic Stability Studies of this compound

The three-dimensional structure and conformational preferences of this compound are crucial for its properties and interactions. Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative stabilities. researchgate.net For dimethoxybenzene derivatives, the orientation of the methoxy (B1213986) groups relative to the benzene (B151609) ring is a key conformational feature. researchgate.netchemicalbook.com

Theoretical calculations, such as those using the PM3 molecular orbital method or DFT, can predict the energies and dipole moments of different conformers. chemicalbook.com For 1,4-dimethoxybenzene (B90301), studies have shown the existence of syn and anti conformers with comparable energies but different dipole moments. chemicalbook.com The thermodynamic stability of these conformers is influenced by steric and electronic effects. For example, in similar molecules, the E-configuration of a substituent is often thermodynamically favored due to reduced steric hindrance.

Molecular Docking and Ligand-Protein Interaction Studies for this compound in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. mdpi.com This method is essential in drug discovery for understanding how a compound like this compound might interact with biological targets. researchgate.net

Studies on related dimethoxybenzene compounds have shown their potential to interact with various enzymes and proteins. For instance, a network pharmacology study identified this compound as an active component in Nigerian propolis with potential anti-diabetic effects, interacting with targets such as α-amylase, α-glucosidase, and HMG-CoA reductase. researchgate.net Molecular docking simulations can reveal the specific binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. researchgate.netresearchgate.net These insights are valuable for designing new therapeutic agents. researchgate.net

Biological Activities and Pharmacological Mechanisms of 2 Ethyl 1,4 Dimethoxybenzene

Enzyme Inhibition Studies of 2-Ethyl-1,4-dimethoxybenzene

Recent in vitro pharmacological assessments have highlighted the significant inhibitory capabilities of this compound against several key enzymes. researchgate.net A 2022 study identified it as the most active component among 44 compounds from Nigerian propolis that interact with targets associated with type-2 diabetes mellitus (T2DM). researchgate.netnih.gov The study demonstrated its appreciable inhibitory effects against α-amylase, α-glucosidase, and HMG-CoA reductase. researchgate.net The experiments were conducted using various concentrations of the compound, typically ranging from 20 to 100 µg/ml, to determine its dose-dependent inhibitory activity. nih.gov

Inhibition of α-Amylase

This compound has been shown to possess notable inhibitory activity against α-amylase. researchgate.net This enzyme plays a crucial role in carbohydrate metabolism by breaking down starch into simpler sugars. The inhibition of α-amylase is a therapeutic strategy for managing post-prandial hyperglycemia. The in vitro assays demonstrated a clear inhibitory effect of this compound on pancreatic α-amylase activity. nih.gov

Inhibition of α-Glucosidase

The compound also exhibits considerable inhibitory effects on α-glucosidase. researchgate.net This intestinal enzyme is involved in the final step of carbohydrate digestion, breaking down disaccharides into monosaccharides like glucose for absorption. By inhibiting α-glucosidase, this compound can delay carbohydrate digestion and glucose absorption, a mechanism beneficial for managing T2DM. nih.gov

Inhibition of HMG-CoA Reductase

Research has confirmed the inhibitory potential of this compound against HMG-CoA reductase. researchgate.netnih.gov This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for cholesterol synthesis in the body. The inhibition was assessed using an assay kit containing the catalytic domain of the human enzyme. nih.gov The ability of this compound to inhibit this enzyme suggests a potential role in lipid metabolism regulation. researchgate.net

Table 1: Enzyme Inhibition by this compound

| Enzyme Target | Demonstrated Activity | Reference |

|---|---|---|

| α-Amylase | Appreciable Inhibition | researchgate.net |

| α-Glucosidase | Appreciable Inhibition | researchgate.net |

Antimicrobial and Antifungal Efficacy of this compound

Broad-Spectrum Activity and Specific Pathogen Inhibition

Investigation of Cellular Targets and Molecular Pathways for Antimicrobial Action

Consistent with the lack of data on its antimicrobial efficacy, there is no available research in the reviewed literature that investigates the specific cellular targets or molecular pathways of antimicrobial action for this compound. Elucidation of such mechanisms would require dedicated studies to determine how the compound interacts with microbial cells, whether by disrupting cell membranes, inhibiting essential enzymes, or interfering with genetic material, none of which have been reported for this specific compound.

Antioxidant Potentials and Mechanisms of this compound

While extensive research specifically detailing the antioxidant mechanisms of this compound is not widely available, the broader class of dimethoxybenzene derivatives has been investigated for its antioxidant properties. These compounds are recognized for their potential to counteract oxidative stress, a key factor in cellular aging and the development of various diseases. The antioxidant capacity of such molecules is often attributed to their chemical structure, which can facilitate the scavenging of free radicals. However, detailed studies elucidating the specific mechanisms through which this compound may exert antioxidant effects are still needed to fully understand its potential in this area.

Investigation of Anti-Diabetic Effects Mediated by this compound

Significant research has been conducted to explore the anti-diabetic properties of this compound, particularly in the context of Type 2 Diabetes Mellitus (T2DM).

Network Pharmacology-Based Elucidation of Underlying Mechanisms

A network pharmacology-based analysis of compounds found in Nigerian propolis identified this compound as the most active component among 44 compounds that interacted with targets associated with T2DM. sciensage.info This computational approach helps to unravel the complex interactions between chemical compounds and biological systems, providing insights into the potential mechanisms of action against diseases like T2DM. The study constructed compound-target, protein-protein interaction, and target-pathway networks to elucidate the anti-diabetic activities of the constituents of Nigerian propolis. sciensage.info

Identification of Core Anti-Type 2 Diabetes Mellitus (T2DM) Targets

The network analysis revealed 167 putative targets for the compounds in Nigerian propolis. Among these, ten were identified as core anti-T2DM targets of the active compounds, including this compound. sciensage.info These core targets play crucial roles in the pathogenesis of T2DM.

Table 1: Core Anti-T2DM Targets of this compound

| Target Gene | Protein Name |

| HSP90AA1 | Heat Shock Protein 90 Alpha Family Class A Member 1 |

| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit |

| ESR1 | Estrogen Receptor 1 |

| STAT3 | Signal Transducer and Activator of Transcription 3 |

| CYP3A4 | Cytochrome P450 Family 3 Subfamily A Member 4 |

| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (Cyclooxygenase-2) |

| RELA | RELA Proto-Oncogene, NF-kB Subunit |

| VEGFA | Vascular Endothelial Growth Factor A |

| CYP2C9 | Cytochrome P450 Family 2 Subfamily C Member 9 |

| PPARG | Peroxisome Proliferator-Activated Receptor Gamma |

This table details the core protein targets implicated in the anti-diabetic effects of this compound as identified through network pharmacology.

Involvement in Metabolic Pathways (e.g., lipid metabolism), AGE-RAGE Signaling, and Calcium/cAMP Pathways

Further analysis indicated that the anti-diabetic effects of this compound are linked to its influence on several key signaling pathways. sciensage.info The Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis implicated its involvement in metabolic pathways, particularly those related to lipid metabolism. sciensage.info

Additionally, the compound is suggested to play a role in the Advanced Glycation End-product (AGE) - Receptor for Advanced Glycation End-products (RAGE) signaling pathway. The AGE-RAGE pathway is a critical factor in the development of diabetic complications. sciensage.info The study also pointed to the involvement of calcium and cAMP signaling pathways in the observed anti-diabetic effects. sciensage.info In vitro pharmacological assessments further demonstrated that this compound exhibits appreciable inhibitory effects against α-amylase, α-glucosidase, and HMG-CoA reductase, enzymes that are relevant to glucose and lipid metabolism. researchgate.net

Other Reported Biological Activities of this compound

Beyond its anti-diabetic potential, preliminary research suggests that this compound may possess other biological activities.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is an emerging area of interest. One of its identified core anti-T2DM targets, PTGS2, is more commonly known as Cyclooxygenase-2 (COX-2). sciensage.info COX-2 is a key enzyme in the inflammatory cascade, and its inhibition is a common strategy for anti-inflammatory drugs. The interaction of this compound with COX-2 suggests a potential mechanism for anti-inflammatory action. Furthermore, its interaction with RELA, a subunit of the nuclear factor-kappa B (NF-κB) transcription factor, points towards another potential anti-inflammatory pathway, as NF-κB is a critical regulator of inflammatory responses. sciensage.info

Neurodegenerative Disorder Relevance

Preliminary research has identified this compound as a compound of interest in the context of neurodegenerative diseases. While direct and extensive studies on its specific role in conditions like Alzheimer's or Parkinson's disease are still emerging, its activity in related biological pathways and its presence in natural substances with neuroprotective potential have drawn scientific attention.

Research into Nigerian propolis has highlighted this compound as a primary bioactive component. researchgate.netresearchgate.net This natural product has been investigated for various health-promoting properties, and the identification of this specific methoxylated ethylbenzene (B125841) derivative has prompted further inquiry into its pharmacological effects. The compound's potential relevance to neurodegeneration is primarily inferred from its enzymatic inhibition profile and the known neuroprotective activities of structurally similar molecules.

One area of investigation is the compound's effect on enzymes that have been implicated in metabolic conditions, which are increasingly being linked to neurodegenerative processes. For instance, this compound has demonstrated inhibitory effects on α-amylase and α-glucosidase. researchgate.netresearchgate.netdergipark.org.tr These enzymes are primarily involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. A growing body of evidence suggests a link between metabolic dysfunction and an increased risk for neurodegenerative disorders. Further, the compound has been shown to inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis, which has also been studied in the context of neurodegeneration. researchgate.netresearchgate.net

The neuroprotective potential of compounds with methoxy (B1213986) and ethylbenzene moieties is an active area of research. For example, studies on methoxy-stilbenes, which share structural similarities with this compound, have shown they can counteract α-synuclein-induced toxicity in yeast models of Parkinson's disease. nih.gov The aggregation of α-synuclein is a central pathological feature of Parkinson's disease, leading to the formation of Lewy bodies and subsequent neuronal cell death. nih.gov The mechanism of protection by these related compounds involves the mitigation of mitochondrial membrane potential loss and a reduction in the production of reactive oxygen species (ROS), both of which are hallmarks of apoptosis or programmed cell death. nih.gov

Furthermore, the dimethoxybenzene structure is a component of ligands developed for the detection of amyloid-β (Aβ) plaques, a primary pathological hallmark of Alzheimer's disease. nih.gov This suggests that the 1,4-dimethoxybenzene (B90301) scaffold may have an affinity for amyloidogenic proteins, a critical aspect in the development of therapeutic or diagnostic agents for neurodegenerative diseases.

The anti-inflammatory properties of structurally related compounds also lend credence to the potential neuroprotective role of this compound. Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. nih.gov For instance, 4-ethylguaiacol (4-ethyl-2-methoxyphenol), a compound with a similar ethyl and methoxy-substituted benzene (B151609) ring, has been shown to modulate neuroinflammation in an experimental model of multiple sclerosis by inhibiting pro-inflammatory cytokines. nih.gov

While these findings provide a basis for the potential relevance of this compound in neurodegenerative disorders, it is important to note that direct evidence from in vivo models of Alzheimer's or Parkinson's disease is currently limited. The following table summarizes the reported in vitro enzymatic inhibitory activities of this compound.

Table 1: In Vitro Enzymatic Inhibition by this compound

| Enzyme | Description | Findings |

| α-Amylase | A key enzyme in the digestion of starch to smaller sugars. | Exhibited inhibitory effects in in vitro assays. researchgate.netresearchgate.netdergipark.org.tr |

| α-Glucosidase | An enzyme involved in the breakdown of complex carbohydrates into glucose. | Demonstrated inhibitory activity in in vitro studies. researchgate.netresearchgate.netdergipark.org.tr |

| HMG-CoA Reductase | The rate-controlling enzyme of the mevalonate pathway, which produces cholesterol. | Showed appreciable inhibitory effects in pharmacological assessments. researchgate.netresearchgate.net |

This interactive table summarizes the key enzymatic activities of this compound that may have relevance to neurodegenerative disorders through the gut-brain axis and metabolic pathways.

Derivatives and Analogues of 2 Ethyl 1,4 Dimethoxybenzene: Synthesis and Biological Evaluation

Design Principles for Structural Modification of the 2-Ethyl-1,4-dimethoxybenzene Core

The design of new analogues of this compound is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A key strategy involves bioisosteric replacement, where functional groups are exchanged for others with similar physical or chemical properties to improve biological activity. For instance, the amide group in some biologically active molecules has been successfully replaced with a 1,2,3-triazole core, a valid strategy for generating new anticancer compounds. scielo.br

Another important design consideration is the introduction of conformational constraints. By incorporating cyclic structures or rigid linkers, the flexibility of the molecule can be reduced, locking it into a bioactive conformation and potentially increasing its affinity for a biological target. Furthermore, the electronic properties of the benzene (B151609) ring are modulated by introducing electron-donating or electron-withdrawing substituents. These modifications can influence the molecule's interaction with its target and affect its metabolic stability. researchgate.net The strategic placement of substituents also plays a crucial role, as the position of a group on the aromatic ring can significantly impact biological potency. researchgate.net

Synthetic Strategies for Novel Analogues of this compound

The synthesis of novel analogues of this compound involves a variety of organic reactions tailored to introduce specific structural modifications. These strategies can be broadly categorized into the introduction of substituents onto the benzene ring and modifications of the existing alkyl and methoxy (B1213986) groups.

Introduction of Various Substituents onto the Benzene Ring

A common approach to diversify the this compound scaffold is the introduction of various substituents onto the aromatic ring. Halogenation, particularly iodination and bromination, is a frequently employed strategy. For example, 2-iodo-1,4-dimethoxybenzene (B1588824) can be prepared through electrophilic aromatic iodination using iodine and hydrogen peroxide. This iodo-derivative can then serve as a versatile intermediate for further functionalization through cross-coupling reactions like the Suzuki or Heck reactions.

Friedel-Crafts acylation is another powerful tool for introducing acyl groups onto the dimethoxybenzene ring. This reaction typically involves reacting 1,2-dimethoxybenzene (B1683551) with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.net The resulting ketones can be further modified to generate a wide range of derivatives.

The introduction of nitrogen-containing heterocycles is also a popular strategy. For instance, 1,2,3-triazole retinoid analogues have been synthesized via click chemistry, a highly efficient and reliable cycloaddition reaction. scielo.br This approach involves the reaction of an azide (B81097) with a terminal alkyne, often catalyzed by copper(I). scielo.br

Modifications of Alkyl and Methoxy Groups

Modifications of the ethyl and methoxy groups of this compound provide another avenue for structural diversification. The ethyl group can be extended or branched, or replaced with other alkyl or functionalized chains. For example, N-alkylation and N-benzylation of indole (B1671886) derivatives, which can be considered analogues, have been achieved using alkyl iodides or benzyl (B1604629) bromide in the presence of a base like sodium hydride. cardiff.ac.uk

The methoxy groups can be demethylated to the corresponding hydroquinones, which can then be re-alkylated with different alkyl groups. This allows for the exploration of the impact of the size and nature of the alkoxy groups on biological activity. The oxidative demethylation of 1,4-dimethoxybenzene (B90301) derivatives to form quinones is a common transformation, often achieved using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of the this compound analogues influence their biological activity. These studies provide valuable insights for the rational design of more potent and selective compounds.

Impact of Substituent Position and Electronic Effects on Biological Potency

The position and electronic nature of substituents on the benzene ring have a profound impact on the biological potency of this compound analogues. Studies on various dimethoxybenzene derivatives have shown that the presence and position of substituents are critical for activity. For example, in a series of 4,5-dimethoxybenzene derivatives with anti-rhinovirus activity, a C-4 substituted aromatic moiety was found to be necessary for in vitro activity. nih.gov

The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, also play a significant role. There is a correlation between the Hammett σp value of a substituent and the yield of diquinone formation upon oxidation with ceric ammonium nitrate, indicating the importance of electronic effects in chemical reactivity and, by extension, biological activity. researchgate.net In a series of 2-alkoxycarbonyl-3-anilinoindoles, the methoxy substitution and its location on the indole nucleus were found to be important for inhibiting cell growth, with the C-6 position being the most favorable. cardiff.ac.uk

The following table summarizes the impact of different substituents on the antiproliferative activity of a series of 2-alkoxycarbonyl-3-anilinoindole analogues against the HT29 human cancer cell line.

| Compound | Substituent | IC50 (µM) against HT29 |

| 3aa | 6-Methoxy | 0.17 |

| 3y | 6-Methoxy | 0.17 |

| CA-4 | (Control) | >1 |

Data sourced from a study on 2-alkoxycarbonyl-3-anilinoindoles as inhibitors of tubulin polymerization. cardiff.ac.uk

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant influence on biological activity. In many cases, only one enantiomer or diastereomer of a chiral molecule will exhibit the desired biological effect. For instance, in a series of mycolactone (B1241217) analogues, the stereochemistry of the 1,3-diol motif in the polyunsaturated side chain was found to be critical for its biological activity. beilstein-journals.org Similarly, for a series of 2,5-dimethoxyphenylpiperidines, a marked difference in agonist potencies at the 5-HT2A receptor was observed between different stereoisomers. acs.org

The following table illustrates the difference in potency between enantiomers of a 2,5-dimethoxyphenylpiperidine analogue at the 5-HT2A receptor.

| Compound | Stereoisomer | EC50 (nM) at 5-HT2A Receptor |

| 6eu | Eutomer | 1.6 |

| 6dis | Distomer | >1000 |

Data sourced from a study on selective serotonin (B10506) 5-HT2A receptor agonists. acs.org

These examples highlight the importance of considering stereochemistry in the design and synthesis of biologically active analogues of this compound.

Pharmacological Profiling of Key Analogues and Comparison with this compound

The pharmacological landscape of analogues of this compound is diverse, with structural modifications leading to a range of biological activities. A notable analogue, 1,4-Dimethoxy-2-(2-nitroethyl)benzene, has been investigated for its therapeutic potential, with the nitroethyl group hypothesized to enhance binding affinity to biological targets.

In the context of anti-diabetic research, this compound has been identified as a key component in Nigerian propolis with inhibitory effects on α-amylase, α-glucosidase, and HMG-CoA reductase. researchgate.net Network pharmacology analyses have pointed to its interaction with multiple targets associated with Type 2 Diabetes Mellitus (T2DM), including HSP90AA1, JUN, ESR1, and STAT3. researchgate.net

Analogues of 1,4-dimethoxybenzene have also been explored for other therapeutic applications. For instance, a series of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-l-yl]-6,7-dimethoxyquinazoline derivatives have shown high affinity for α1-adrenoceptors, acting as antagonists. open.edu Structure-activity relationship (SAR) studies revealed that monosubstitution on the aromatic ring with methoxy or methyl groups maintained high affinity. open.edu

Furthermore, the core structure of dimethoxybenzene is a feature in various pharmacologically active compounds. For example, indazole derivatives incorporating a 3,5-dimethoxystyryl moiety have been synthesized and evaluated as potential anti-cancer agents. rsc.org Similarly, benzamide (B126) derivatives with a 3,5-dimethoxyphenyl group have been designed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) for non-small cell lung cancer treatment. tandfonline.com

The following table summarizes the pharmacological activities of selected analogues in comparison to this compound.

Computational Design of this compound Derivatives (e.g., molecular docking, virtual screening for enhanced activity)

Computational methods, including molecular docking and virtual screening, have become instrumental in the rational design of this compound derivatives with enhanced biological activities. These techniques allow for the prediction of binding affinities and interactions between ligands and their target proteins, guiding the synthesis of more potent and selective compounds.

Molecular docking studies have been employed to understand the structure-activity relationships of various analogues. For instance, in the development of inhibitors for the HIF-1 pathway, docking simulations of benzopyran-based analogues with the p300 protein revealed key interactions. nih.gov Analogues structurally similar to a lead compound, which featured a 3,4-dimethoxybenzene moiety, showed favorable binding affinities, with the 4-methoxy group being crucial for interaction with the Gln352 residue. nih.gov However, some more structurally diverse analogues, including those with an N-phenyl B ring, exhibited poor binding affinities at this specific site, suggesting they may act via a different mechanism or binding pose. nih.gov

Virtual screening, often based on pharmacophore models, is another powerful tool for identifying novel derivatives. This approach has been used to discover dual inhibitors of CDK4/6 and aromatase for breast cancer therapy. mdpi.com A pharmacophore model was constructed for each target, and a database was screened to find compounds that fit both models. mdpi.com This led to the identification of potential dual-inhibitor candidates, with subsequent molecular docking studies revealing key interactions, such as hydrogen bonding and pi-pi stacking, with the active sites of the target proteins. mdpi.com

Density Functional Theory (DFT) calculations are also utilized to understand the electronic properties of these derivatives, which can influence their reactivity and stability. researchgate.net These computational approaches, combined with experimental validation, provide a comprehensive strategy for the design and optimization of this compound derivatives for various therapeutic targets.

The table below presents a summary of computational studies on derivatives and analogues.

Advanced Analytical Methodologies for 2 Ethyl 1,4 Dimethoxybenzene Research

Chromatographic Techniques for Separation and Identification of 2-Ethyl-1,4-dimethoxybenzene

Chromatographic methods are fundamental in isolating this compound from complex mixtures and confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for both the qualitative and quantitative analysis of this compound. researchgate.netresearchgate.net This technique is particularly well-suited for volatile and semi-volatile compounds. In GC-MS analysis, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification.

For instance, GC-MS has been employed to identify this compound in the volatile fractions of various natural products, such as in the analysis of propolis. researchgate.net In a study on stored grain, GC-MS was used to detect volatile compounds, including this compound, which can be indicative of spoilage caused by insects. umanitoba.ca The technique's high sensitivity and specificity enable the detection of trace amounts of the compound. Furthermore, by using appropriate calibration standards, GC-MS can provide accurate quantitative data on the concentration of this compound in a given sample. mmu.ac.uk

A study on the sequential thermal dissolution of brown coal also utilized GC/MS to detect the presence of this compound in the soluble products. ijtrd.com The Kovats retention index, a standardized measure used in gas chromatography, has been determined for 2-ethyl-1,4-hydroquinone, a related compound, on a DB-5 column, which is valuable information for its identification in complex mixtures. pherobase.com

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the analysis of this compound, particularly for assessing its purity and analyzing it within complex mixtures. researchgate.net HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. This method is highly versatile, accommodating a wide range of compounds, including those that are non-volatile or thermally labile.

In the context of this compound research, HPLC can be used to determine the purity of synthesized batches of the compound. lookchem.com It is also instrumental in the analysis of complex biological matrices, such as propolis extracts, where it has been used to identify various phenolic compounds alongside this compound. researchgate.netresearchgate.net The choice of detector, such as a photodiode array (PDA) detector, can provide additional spectral information, aiding in peak identification and purity assessment. mmu.ac.uk

Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. researchgate.netethernet.edu.etresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR spectra reveal the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group). A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed signals at approximately 6.8 ppm and 6.7 ppm for the aromatic protons, 3.8 ppm for the two methoxy groups, a quartet at 2.6 ppm for the methylene protons of the ethyl group, and a multiplet between 1.1 and 1.3 ppm for the methyl protons of the ethyl group. mmu.ac.uk

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.8 | d | 2H | Aromatic protons |

| 6.7 | dd | 1H | Aromatic proton |

| 3.8 | s | 6H | Methoxy protons (two OCH₃ groups) |

| 2.6 | q | 2H | Methylene protons (-CH₂-) of ethyl group |

| 1.1 - 1.3 | m | 3H | Methyl protons (-CH₃) of ethyl group |

| Source: J Marron PhD 2 - MMU e-space. mmu.ac.uk |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the C-H bonds of the aromatic ring and the ethyl group, the C-O bonds of the ether functional groups (methoxy groups), and the C=C bonds of the aromatic ring. This information is crucial for confirming the presence of these key functional groups and thus supporting the structural assignment of the molecule. The synthesis of related ketones using this compound has been characterized using IR spectroscopy, among other techniques. jlu.edu.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Aromatic compounds like this compound absorb UV light, which promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, shows characteristic absorption maxima (λmax) that are indicative of the conjugated π-electron system of the benzene (B151609) ring and the influence of its substituents. While specific UV-Vis data for this compound is not extensively detailed in the provided search results, it is a standard technique used in the characterization of aromatic compounds and has been mentioned in the context of synthesizing related compounds. jlu.edu.cn

Crystallographic Analysis of this compound and Its Derivatives

Crystallographic analysis is indispensable for elucidating the precise three-dimensional structure of molecules in the solid state. This information underpins our understanding of structure-property relationships, influencing everything from reactivity to material properties.

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid. By measuring the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed three-dimensional model of the molecule and its packing in the crystal lattice.

While a specific crystallographic study for this compound is not prominently available, extensive research on its derivatives illustrates the power of this technique. For instance, the analysis of 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, an analogue prepared by Friedel–Crafts alkylation of 1,4-dimethoxybenzene (B90301), provides a clear example of the data obtained. researchgate.net The molecule's structure is generated by a crystallographic center of inversion. researchgate.net

Key findings from such studies include:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles are determined. In the case of the 1,4-bis(1,1-dimethylpropyl) derivative, the methoxy groups are nearly coplanar with the aromatic ring, with a C—C—O—C torsion angle of 9.14 (16)°. researchgate.net

Conformation of Substituents: The spatial orientation of the alkyl and methoxy groups relative to the benzene ring is defined. For the title derivative, one methyl group of the tert-pentyl substituent is coplanar with the ring, while the other methyl and ethyl groups are positioned on either side of the benzene plane. researchgate.net

Intermolecular Interactions: The analysis reveals non-covalent interactions that stabilize the crystal packing. In derivatives like 2-Iodo-1,4-dimethoxybenzene (B1588824), weak C–H⋯π and C–I⋯π interactions are observed, which create zigzag chains that stabilize the crystal lattice.

The crystallographic data for a representative derivative, 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₈H₃₀O₂ |

| Crystal System | Triclinic |

| Space Group | P_1 |

| Unit Cell Dimensions | a = 6.4718 (4) Åb = 7.9712 (5) Åc = 9.2084 (6) Åα = 101.996 (3)°β = 106.879 (3)°γ = 99.458 (3)° |

| Volume | 425.86 (5) ų |

| Z (Molecules/Unit Cell) | 1 |

| Calculated Density | 1.123 Mg m⁻³ |

| Data sourced from Amimoto, K. (2011). researchgate.net |

This detailed structural information is crucial for rationalizing the chemical and physical properties of the molecule and for the design of new functional materials.

Electroanalytical Techniques for this compound (e.g., Cyclic Voltammetry for redox properties)

Electroanalytical methods are powerful tools for investigating the redox behavior of chemical compounds. These techniques probe the transfer of electrons to and from a molecule, providing quantitative data on its oxidation and reduction potentials and the stability of the resulting charged species.

For 1,4-dimethoxybenzene and its derivatives, cyclic voltammetry (CV) is the most commonly employed technique. cdnsciencepub.comosti.gov A typical CV experiment involves scanning the potential of a working electrode (e.g., glassy carbon or platinum) in a solution containing the analyte and a supporting electrolyte (like LiTFSI or TBAP) and measuring the resulting current. cdnsciencepub.comosti.govmdpi.com The experiment utilizes a three-electrode system, which also includes a reference electrode (e.g., silver wire) and a counter electrode (e.g., platinum wire). cdnsciencepub.commdpi.com

Cyclic voltammograms of 1,4-dimethoxybenzene derivatives typically show a quasi-reversible or reversible oxidation wave corresponding to the removal of an electron from the aromatic system to form a radical cation. cdnsciencepub.comrsc.org The key parameters obtained from a CV trace are the anodic (oxidation) and cathodic (reduction) peak potentials, which are used to calculate the formal redox potential (E°). This value is a direct measure of the ease with which the compound can be oxidized.

Research on various substituted 1,4-dimethoxybenzene cores reveals significant structure-property relationships:

Effect of Substituents: The nature of the substituents on the benzene ring has a profound impact on the redox potential. Electron-donating groups, such as alkyl groups, generally lower the oxidation potential (making it easier to oxidize), whereas electron-withdrawing groups, like halogens, increase the oxidation potential. osti.gov For example, halogenated 1,4-dimethoxybenzene derivatives exhibit redox potentials 300–400 mV more positive than that of 2,5-dimethyl-1,4-dimethoxybenzene. osti.gov

Electrochemical Reversibility: The ratio of the cathodic to anodic peak currents (iₚ,c/iₚ,a) and the separation between the peak potentials (ΔEₚ) provide information on the reversibility of the redox process and the stability of the generated radical cation. cdnsciencepub.comosti.gov For many dimethoxybenzene derivatives, the radical cations are stable on the CV timescale, leading to reversible waves. rsc.org

The redox properties of these compounds are of significant interest for applications in electrochemical energy storage, such as redox flow batteries and as overcharge protection additives (redox shuttles) in lithium-ion batteries. osti.govrsc.orgosti.gov The following table summarizes the electrochemical data for several 1,4-dimethoxybenzene derivatives, illustrating the influence of substitution on their redox potential.

| Compound | Redox Potential (V vs. Li/Li⁺) | Key Feature |

| 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) | 3.9 | Alkyl groups lower potential. rsc.org |

| 2,5-difluoro-1,4-dimethoxybenzene (25FDB) | 4.30 | Electron-withdrawing F atoms increase potential. osti.gov |

| 2,5-dichloro-1,4-dimethoxybenzene (25ClDB) | ~4.25 | Cl atoms increase potential. osti.gov |

| 1,4-Bis[bis(1-methylethyl)phosphinyl]-2,5-dimethoxybenzene (BPDB) | 4.5 | Strong electron-withdrawing phosphinyl groups significantly increase potential. rsc.org |

| Values are approximate and depend on specific experimental conditions. osti.govrsc.orgosti.gov |

By applying these electroanalytical techniques, researchers can systematically tune the redox properties of the this compound scaffold to optimize its performance for specific technological applications.

Applications of 2 Ethyl 1,4 Dimethoxybenzene in Materials Science and Organic Chemistry

Role as a Versatile Building Block in Complex Organic Synthesis

In the realm of organic chemistry, 2-Ethyl-1,4-dimethoxybenzene serves as a crucial intermediate and starting material for the synthesis of a wide array of organic compounds. Its reactivity and functional groups allow for its incorporation into more complex molecular architectures.

Precursor in the Synthesis of Natural Products and Bioactive Compounds

This compound is utilized as a precursor in the synthesis of various natural products and bioactive compounds. molbase.com The strategic placement of its functional groups makes it an ideal starting point for constructing the core structures of these complex molecules. For instance, it can be a component in the synthesis of compounds with potential pharmacological activities.

Applications of this compound and Its Derivatives in Materials Science

The derivatives of this compound have found numerous applications in the field of materials science, contributing to the development of advanced materials with specific optical and electronic properties.

Integration into Covalent Organic Frameworks (COFs) and Emissive Crystals

Table 1: Research Findings on COFs and Emissive Crystals

| Compound/Material | Key Finding | Application |

|---|---|---|

| 2,5-dimethoxybenzene-1,4-dicarboxaldehyde | Forms highly efficient and pure emitting crystals. researchgate.net | Emissive organic crystals, fluorescent waveguides. researchgate.net |

| Covalent Organic Frameworks (COFs) | Can be synthesized from dimethoxybenzene derivatives to create porous, crystalline structures. rsc.orggoogle.comresearchgate.net | Gas storage, catalysis. researchgate.net |

| Flexible COFs | The flexibility of methoxy (B1213986) groups in ligands like 2,5-dimethoxybenzene-1,4-dicarboxaldehyde can influence the framework's properties. chinesechemsoc.org | Stimuli-responsive materials. chinesechemsoc.org |

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

The electronic properties of materials derived from 1,4-dimethoxybenzene (B90301) make them suitable for use in organic electronic devices. For instance, 1,4-Bis(2-ethylhexyloxy)-2,5-divinylbenzene, a related compound, is used in the development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells (OPVs). In OLEDs, it can function as a host material for phosphorescent emitters, facilitating efficient light emission. In the context of organic solar cells, derivatives of 1,4-dibromo-2,5-dimethoxybenzene (B1296824) are used to synthesize conjugated polymers that contribute to the optical and electronic properties of the active layer.

Polymer Synthesis Incorporating this compound Moieties (e.g., polycarbazole derivatives)

Polymerization of monomers containing the this compound moiety leads to the formation of polymers with interesting properties. A notable example is the synthesis of polycarbazole derivatives. nih.govnih.govresearchgate.net In one study, four different polycarbazole derivatives were synthesized, and it was found that the degree of polymerization significantly enhanced the electrochemiluminescence (ECL) signal. nih.govnih.gov These polymers have been used to construct ECL sensors for the detection of ferric ions (Fe³⁺). nih.govnih.govresearchgate.net

Table 2: Properties of Polycarbazole Derivatives

| Polymer | Alkyl Side Chain | Degree of Polymerization | ECL Performance |

|---|---|---|---|

| P-1 | Ethyl | Varied | Enhanced with higher DP nih.govnih.gov |

| P-2 | Butyl | Varied | Enhanced with higher DP nih.govnih.gov |

| P-3 | Octyl | Varied | Best ECL performance nih.govnih.gov |

| P-4 | Hexadecyl | Varied | Enhanced with higher DP nih.govnih.gov |

Potential in Optoelectronic Applications

The unique combination of structural and electronic features in this compound and its derivatives points to their significant potential in a range of optoelectronic applications. researchgate.net The ability to tune the electronic properties through chemical modification allows for the design of materials with specific light-absorbing and emitting characteristics. For example, derivatives of 2,5-dimethoxybenzene have been investigated for their use in creating materials with thermally activated delayed fluorescence, a property that is highly desirable for efficient OLEDs. Furthermore, the incorporation of these moieties into larger conjugated systems can lead to materials suitable for various electronic devices. researchgate.net

Environmental and Ecological Considerations of 2 Ethyl 1,4 Dimethoxybenzene

Environmental Fate and Degradation Pathways of 2-Ethyl-1,4-dimethoxybenzene

Limited specific information is available regarding the environmental fate and degradation of this compound. However, insights can be drawn from studies on related dimethoxybenzene (DMOB) isomers and similar aromatic compounds.

DMOBs can be introduced into the atmosphere through sources such as biomass burning. copernicus.org Once in the environment, their persistence is influenced by photochemical reactions. Studies on 1,2-, 1,3-, and 1,4-dimethoxybenzene (B90301) have shown that photodegradation rates can be significantly enhanced in or on ice and snow compared to in aqueous solutions. copernicus.org This is attributed to more efficient photodecay at the air-ice interface. copernicus.org Specifically, the quantum yields for DMOBs are estimated to be 6- to 24-fold larger at this interface than in water. copernicus.org

The position of the methoxy (B1213986) groups on the benzene (B151609) ring affects the light absorption and, consequently, the photodegradation rate. copernicus.org For instance, 1,4-DMOB shows substantial light absorption under both experimental and natural arctic summer conditions, whereas 1,2- and 1,3-DMOB absorb less light under similar conditions. copernicus.org

For compounds with similar structures, such as ethylbenzene (B125841), volatilization is a key environmental distribution process, with the compound primarily partitioning to the atmosphere. cdc.gov In the atmosphere, reaction with photochemically produced hydroxyl radicals is a major removal pathway, with an approximate half-life of two days for ethylbenzene. cdc.gov Biodegradation is also a significant degradation process in soil and surface water, occurring under both aerobic and anaerobic conditions. cdc.gov

Metabolic Fate of this compound in Biological Systems

The metabolic fate of this compound in biological systems, beyond its pharmacological effects, is not extensively detailed in the available literature. However, some studies provide insights into its interactions with metabolic enzymes.

In a study investigating the bioactive compounds in Nigerian propolis, this compound was identified as a component. researchgate.net This research focused on the potential anti-type 2 diabetes mellitus (T2DM) effects of propolis constituents. researchgate.net Through network pharmacology-based and enrichment analyses, the study identified numerous putative targets for the compounds in propolis, with this compound being highlighted as a particularly active component. researchgate.net

Further in vitro pharmacological assessments demonstrated that this compound exhibited appreciable inhibitory effects against key metabolic enzymes, including α-amylase, α-glucosidase, and HMG-CoA reductase. researchgate.netdergipark.org.tr These enzymes play crucial roles in carbohydrate and lipid metabolism. The inhibition of α-amylase and α-glucosidase can slow down the digestion of carbohydrates, while the inhibition of HMG-CoA reductase is a key mechanism for controlling cholesterol synthesis.

While these findings are primarily in the context of pharmacological activity, they indicate that this compound can interact with and be metabolized by key enzymes in biological systems. The specific metabolic pathways and the resulting metabolites of this compound have not been fully elucidated.

Potential as a Biomarker in Food and Beverages

This compound has been identified as a volatile organic compound in various food products and beverages, suggesting its potential as a biomarker for quality, origin, or processing methods.

In Grains: This compound has been detected in corn, sorghum, soybean, and wheat samples, particularly those with off-odors. researchgate.net Its presence, along with other methoxybenzenes, has been associated with insect odors, likely derived from the defensive secretions of Tribolium insects. researchgate.net This indicates its potential as a marker for insect infestation in stored grains.

In Coffee: Metabolomics studies have identified 4-ethyl-1,2-dimethoxybenzene, an isomer of the target compound, in coffee. nih.gov Its presence was noted in an untargeted metabolomics approach to identify markers of sensory quality in ground coffee. nih.gov While not definitively linked to a specific quality attribute in that study, its identification points to its contribution to the complex flavor profile of coffee.

In Alcoholic Beverages: The compound and its isomers are found in various distilled spirits and wines, where they contribute to the aroma and flavor profile and can serve as markers for origin or production style.

Grape Marc Spirits: 2-Allyl-1,4-dimethoxybenzene was found in significantly higher concentrations in Muscat of Alexandria of Limnos distillates compared to other orujo spirits. mdpi.com

Wine: The volatile profiles of wines, including the presence of various methoxybenzenes, are influenced by the yeast species used during fermentation. core.ac.uk These compounds are part of the complex mixture that determines the organoleptic quality of the final product. scispace.com Comprehensive gas chromatography has been used to identify varietal markers among volatile compounds in red wines, highlighting the potential of such compounds to differentiate wine origins. researchgate.net

Baijiu and Sotol: In the production of the Chinese liquor Baijiu, 1,2-dimethoxy-benzene was identified as a differential metabolite, contributing to the unique flavor profile. nih.gov Similarly, in the fermentation of sotol, a distilled spirit from Dasylirion sp., a wide range of volatile metabolites, including esters and alcohols, are produced, defining the distinctive flavor of the final product. mdpi.com

In Beer: Volatile compounds, including various aldehydes and esters, are crucial for the flavor of beer and can be influenced by the malting and brewing process. researchgate.net While this compound is not specifically highlighted, the presence of related methoxybenzene compounds in other fermented beverages suggests its potential to be present and act as a flavor contributor or biomarker in beer as well. foodb.ca

The following table summarizes the food and beverage products where this compound or its isomers have been identified and their potential role as a biomarker.

| Food/Beverage | Compound | Potential as a Biomarker |

| Grains (Corn, Sorghum, Soybean, Wheat) | This compound | Marker for insect infestation and associated off-odors. researchgate.net |

| Coffee | 4-Ethyl-1,2-dimethoxybenzene | Contributor to sensory quality and complex flavor profile. nih.govhmdb.cafoodb.ca |

| Grape Marc Spirits | 2-Allyl-1,4-dimethoxybenzene | Marker for grape variety and geographical origin. mdpi.com |

| Wine | Methoxybenzene derivatives | Indicator of yeast metabolism and contributor to organoleptic quality. core.ac.ukresearchgate.net |

| Baijiu | 1,2-Dimethoxy-benzene | Contributor to unique flavor profiles. nih.gov |